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Introduction

FNDR-20123 is a first-in-class, orally active, and potent pan-histone deacetylase (HDAC)
inhibitor.[1][2][3][4][5][6] It has demonstrated significant anti-malarial activity against the human
malaria parasite Plasmodium falciparum.[2][7][8][9] FNDR-20123 inhibits both Plasmodium and
human HDACs at nanomolar concentrations, making it a valuable tool for studying the role of
histone acetylation in various biological processes, particularly in the context of malaria
pathogenesis and drug development.[1][2][3][4][5][6][10] This document provides detailed
application notes and experimental protocols for the use of FNDR-20123 free base in a
research setting.

Mechanism of Action

FNDR-20123 exerts its anti-malarial effects by inhibiting the activity of histone deacetylases.[2]
HDACSs are enzymes that remove acetyl groups from lysine residues on histones, leading to a
more condensed chromatin structure and transcriptional repression. By inhibiting HDACs,
FNDR-20123 promotes a state of histone hyperacetylation, which results in a more open
chromatin structure and altered gene expression in the parasite.[11] This disruption of
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epigenetic regulation is detrimental to the parasite's growth and survival. FNDR-20123 has
been shown to be active against both the asexual blood stages and the sexual gametocyte
stages of P. falciparum, suggesting its potential to both treat malaria and block its transmission.
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Caption: Signaling pathway of FNDR-20123 in P. falciparum.

Data Presentation
In Vitro Activity of FNDR-20123
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Human HDAC Isoform Selectivity of FNDR-20123
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Experimental Protocols
HDAC Activity Assay (Fluorometric)

This protocol is adapted from commercially available HDAC activity assay kits and general

fluorometric HDAC assay principles.
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Caption: Workflow for a fluorometric HDAC activity assay.
Materials:

« FNDR-20123 free base
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 HDAC Assay Buffer (e.g., 25 mM Tris-HCI pH 8.0, 137 mM NaCl, 2.7 mM KCI, 1 mM MgCl2)
¢ Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

o HDAC enzyme source (e.g., HeLa nuclear extract or purified recombinant HDAC)

o Developer solution (containing a protease like trypsin)

o 96-well black, clear-bottom assay plates

e Fluorescence plate reader

Procedure:

o Reagent Preparation:

o Prepare a stock solution of FNDR-20123 in DMSO. For in vivo studies, FNDR-20123 was
dissolved in 100% DMSO.[9] For in vitro assays, further dilution in assay buffer is required.

o Prepare serial dilutions of FNDR-20123 in HDAC Assay Buffer. Include a DMSO-only
control.

o Dilute the HDAC enzyme to the desired concentration in HDAC Assay Buffer.
o Assay Reaction:
o To each well of a 96-well plate, add the following in order:
» HDAC Assay Buffer
» FNDR-20123 dilution or control
» Diluted HDAC enzyme
o Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
o Mix gently and incubate the plate at 37°C for 30-60 minutes.

o Development and Measurement:

© 2026 BenchChem. All rights reserved. 4 /11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7549214/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11936684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Stop the enzymatic reaction and develop the fluorescent signal by adding the developer
solution to each well.

o Incubate the plate at 37°C for 15-30 minutes.

o Measure the fluorescence using a plate reader with excitation at ~355 nm and emission at
~460 nm.

o Data Analysis:
o Subtract the background fluorescence (wells with no enzyme).

o Calculate the percent inhibition for each concentration of FNDR-20123 relative to the
DMSO control.

o Determine the IC50 value by fitting the data to a dose-response curve.

P. falciparum Asexual Blood Stage Growth Inhibition
Assay (SYBR Green I-based)

This protocol is based on the widely used SYBR Green | fluorescence assay for measuring
parasite proliferation.[7]
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Caption: Workflow for the asexual blood stage growth inhibition assay.
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Materials:

FNDR-20123 free base

P. falciparum culture (e.g., 3D7 or Dd2 strain)

e Human red blood cells

o Complete parasite culture medium (e.g., RPMI-1640 with supplements)

e SYBR Green | nucleic acid stain

 Lysis buffer (e.g., 20 mM Tris-HCI, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
o 96-well black, clear-bottom tissue culture plates

e Fluorescence plate reader

Procedure:

e Preparation:

o Prepare serial dilutions of FNDR-20123 in complete culture medium in a 96-well plate.
Include positive (e.g., chloroquine) and negative (DMSO) controls.

o Synchronize the P. falciparum culture to the ring stage.

o Prepare a parasite suspension with 0.5-1% parasitemia and 2% hematocrit in complete
culture medium.

e Assay Incubation:
o Add the parasite suspension to each well of the plate containing the drug dilutions.

o Incubate the plate for 72 hours at 37°C in a modular incubation chamber with a specific
gas mixture (e.g., 5% CO2, 5% 02, 90% N2).

e Lysis and Staining:
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o Prepare the SYBR Green | lysis buffer.
o Add the SYBR Green | lysis buffer to each well.

o Incubate the plate in the dark at room temperature for at least 1 hour (or overnight at 4°C).

» Measurement and Analysis:

o Measure fluorescence using a plate reader with excitation at ~485 nm and emission at
~530 nm.

o Calculate the percent inhibition of parasite growth for each FNDR-20123 concentration
compared to the DMSO control.

o Determine the IC50 value by plotting the data in a dose-response curve.

P. falciparum Gametocyte Viability Assay

This protocol is a generalized approach for assessing the effect of compounds on the viability
of mature stage V gametocytes.
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Caption: Workflow for the gametocyte viability assay.

Materials:
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 FNDR-20123 free base
e Mature P. falciparum stage V gametocyte culture
o Complete parasite culture medium
o Gametogenesis activation solution (e.g., RPMI 1640, pH 8.0, with xanthurenic acid)
» Reagents for viability readout (e.g., Giemsa stain, fluorescent dyes, or metabolic indicators)
e 96-well plates
e Microscope or flow cytometer
Procedure:
o Gametocyte Preparation and Treatment:
o Culture and purify mature stage V gametocytes.

o Incubate the gametocytes with serial dilutions of FNDR-20123 for a predetermined period
(e.g., 24 or 48 hours).

o Gametogenesis Activation:

o Activate gametogenesis by, for example, a temperature drop and the addition of
gametogenesis activation solution.

 Viability Assessment:

o Male Gametocyte Viability (Exflagellation): Observe and count the number of exflagellation
centers (male gametes emerging from red blood cells) under a microscope.

o Female Gametocyte Viability: Assess the viability of female gametocytes using specific
markers and flow cytometry or by observing their ability to form zygotes after fertilization.

o Metabolic Viability: Alternatively, use a metabolic indicator dye to assess the overall
metabolic activity of the gametocyte population.
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o Data Analysis:

o Calculate the percent inhibition of gametocyte viability or function for each FNDR-20123
concentration.

o Determine the IC50 value.

Ordering Information

FNDR-20123 free base can be ordered from various chemical suppliers specializing in
research chemicals and biochemicals. When ordering, please ensure to request the free base
form for direct use in the described research applications. A Safety Data Sheet (SDS) should
be requested from the supplier and reviewed before handling the compound.

Disclaimer: This document is intended for informational purposes for research professionals. All
experiments should be conducted in a suitably equipped laboratory by trained personnel,
following all relevant safety guidelines and institutional protocols. The provided protocols are
examples and may require optimization for specific experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b11936684+#ordering-fndr-20123-free-base-for-
research-purposes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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